2-[(6-AMINO-4-OXO-1-PHENYL-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(5-BUTYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE
Description
Properties
IUPAC Name |
2-(6-amino-4-oxo-1-phenylpyrimidin-2-yl)sulfanyl-N-(5-butyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2S2/c1-2-3-9-16-22-23-17(28-16)20-15(26)11-27-18-21-14(25)10-13(19)24(18)12-7-5-4-6-8-12/h4-8,10H,2-3,9,11,19H2,1H3,(H,20,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUXNNGJBDNPRPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=C(S1)NC(=O)CSC2=NC(=O)C=C(N2C3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-AMINO-4-OXO-1-PHENYL-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(5-BUTYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and thiadiazole precursors, followed by their coupling through a thioether linkage. Common reagents include thiourea, acetic anhydride, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions.
Reduction: The pyrimidine ring can be reduced to modify its electronic properties.
Substitution: Both the pyrimidine and thiadiazole rings can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, followed by nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development .
Medicine
In medicine, preliminary studies suggest that this compound may have anti-cancer properties. It is being investigated for its ability to inhibit the growth of certain cancer cells .
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine and thiadiazole rings allow it to bind effectively to these targets, inhibiting their activity and thereby exerting its biological effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Group Analysis
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Notable Features |
|---|---|---|---|---|
| Target Compound | Pyrimidinone + Thiadiazole | 6-Amino, 4-oxo, phenyl, 5-butyl-thiadiazole | ~435.5 (estimated) | Combines polar pyrimidinone with lipophilic butyl-thiadiazole |
| N-(4-ethoxyphenyl)-2-[2-(4-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide | Pyrimidinone | 4-Fluorophenyl, 2-hydroxyethyl, 4-methyl | ~443.5 | Fluorine enhances bioavailability; hydroxyethyl increases solubility |
| N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-(propylsulfonyl)pyrimidine-4-carboxamide | Pyrimidine + Thiadiazole | 5-Chloro, propylsulfonyl, benzylsulfanyl | ~496.0 | Sulfonyl groups improve metabolic stability |
| 2-{[6-(2-Acetamido-3-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-[2-(propan-2-YL)phenyl]acetamide | Triazine | 2-Acetamido-3-methylphenyl, isopropylphenyl | ~453.6 | Triazine core offers distinct π-π stacking potential |
| N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-2-OXO-2-(2-PHENYL-1H-INDOL-3-YL)ACETAMIDE | Indole + Acetamide | Morpholine-sulfonyl, phenyl-indole | ~505.6 | Indole moiety enhances CNS permeability; sulfonyl group aids binding specificity |
Chemical Reactivity and Physicochemical Properties
- Target Compound: The 6-amino-4-oxo pyrimidinone facilitates hydrogen bonding, while the butyl-thiadiazole enhances membrane permeability. The sulfanyl bridge may confer susceptibility to oxidative degradation .
- Fluorophenyl Analogue () : The 4-fluorophenyl group increases electronegativity, improving binding to hydrophobic pockets. The hydroxyethyl substituent elevates water solubility but reduces logP.
- Sulfonyl Pyrimidine-Thiadiazole Hybrid () : Propylsulfonyl and benzylsulfanyl groups enhance metabolic stability but may reduce oral bioavailability due to high molecular weight.
- Triazine Derivative () : The triazine core’s electron-deficient nature promotes interactions with aromatic residues in enzyme active sites, though it may reduce solubility.
Biological Activity
The compound 2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)sulfanyl]-N~1~-(5-butyl-1,3,4-thiadiazol-2-yl)acetamide represents a unique structure with potential biological applications. This article reviews its biological activity based on recent studies, focusing on its synthesis, mechanisms of action, and various biological evaluations.
- Molecular Formula : C20H20N4O2S
- Molecular Weight : 380.4634 g/mol
- CAS Number : [insert CAS number if available]
This compound is characterized by a pyrimidine ring fused with a phenyl group and a thiadiazole moiety, which may contribute to its biological activities.
The biological activity of this compound is hypothesized to arise from its ability to interact with specific molecular targets, such as enzymes or receptors. The presence of the sulfur atom and the various functional groups allows for potential hydrogen bonding and hydrophobic interactions, leading to modulation of enzyme activity or receptor signaling pathways.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this structure exhibit significant antimicrobial properties. For instance, derivatives containing thiadiazole rings have shown broad-spectrum antifungal and antibacterial activities. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Antioxidant Activity
The antioxidant potential of this compound was evaluated using assays such as DPPH and ABTS. Compounds with similar structures exhibited varying degrees of radical scavenging activity, suggesting that this compound could also possess protective effects against oxidative stress.
Cytotoxic Effects
Studies have demonstrated that derivatives of this compound exhibit cytotoxicity against various cancer cell lines. For example, certain thiadiazole derivatives showed IC50 values in the low micromolar range against breast cancer (MCF-7) and lung carcinoma (A549) cell lines.
Case Studies
- Anticancer Activity : A study evaluated the anticancer properties of a related compound on the SK-MEL-2 melanoma cell line, reporting an IC50 value of 4.27 µg/mL, indicating significant growth inhibition.
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial effects of compounds with similar structures against pathogenic bacteria and fungi, demonstrating promising results in inhibiting growth at low concentrations.
Q & A
Basic Question: What are the recommended methodologies for synthesizing and characterizing this compound?
Answer:
Synthesis involves multi-step reactions, starting with coupling the pyrimidinyl sulfanyl moiety to the 5-butyl-1,3,4-thiadiazol-2-yl acetamide backbone. Key steps include:
- Thiolation reactions under controlled pH (6.5–7.5) to preserve the sulfanyl group’s integrity .
- Protection/deprotection strategies for the amino and carbonyl groups to prevent side reactions .
For characterization: - Use high-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, DEPT-135) to confirm molecular weight and substituent positions.
- FT-IR spectroscopy to validate functional groups (e.g., C=O at ~1680 cm⁻¹, NH₂ at ~3400 cm⁻¹) .
Basic Question: How can researchers assess the compound’s reactivity under varying experimental conditions?
Answer:
Systematically evaluate reactivity using:
- pH-dependent stability assays (e.g., incubate in buffers ranging from pH 2–12 and monitor degradation via HPLC) .
- Thermogravimetric analysis (TGA) to determine thermal stability (decomposition temperatures >200°C suggest robustness for high-temperature applications) .
- Solubility screens in polar (DMSO, water) vs. nonpolar solvents (toluene) to guide formulation strategies .
Advanced Question: What computational approaches optimize reaction pathways for synthesizing this compound?
Answer:
Integrate quantum chemical calculations (e.g., DFT for transition-state analysis) with machine learning (ML) -guided experimental design:
- Use COMSOL Multiphysics to simulate reaction kinetics and identify bottlenecks (e.g., steric hindrance at the pyrimidinyl-thiadiazole junction) .
- Apply reaction path search algorithms (e.g., AFIR or GRRM) to predict energetically favorable intermediates and bypass trial-and-error synthesis .
- Validate predictions with in situ Raman spectroscopy to track intermediate formation .
Advanced Question: How can experimental design (DoE) resolve contradictions in yield data across studies?
Answer:
Use statistical Design of Experiments (DoE) to isolate critical variables:
- Central Composite Design (CCD) to test interactions between temperature (60–120°C), catalyst loading (0.5–5 mol%), and reaction time (4–24 hours) .
- ANOVA analysis identifies dominant factors (e.g., catalyst type > solvent polarity in one study vs. solvent polarity > temperature in another) .
- Response Surface Methodology (RSM) optimizes conflicting parameters (e.g., high temperature improves yield but degrades the sulfanyl group) .
Advanced Question: What strategies evaluate the compound’s bioactivity while minimizing false positives?
Answer:
Adopt a tiered screening approach:
In silico docking (e.g., AutoDock Vina) to predict binding affinity to target proteins (e.g., bacterial DNA gyrase or kinase enzymes) .
Dose-response assays (IC₅₀/EC₅₀) in cell cultures, paired with cytotoxicity controls (e.g., HEK293 cells) to exclude nonspecific effects .
Metabolomic profiling (LC-MS/MS) to confirm target engagement and rule off-target interactions .
Advanced Question: How do structural modifications (e.g., substituent variations) impact the compound’s physicochemical properties?
Answer:
Systematic SAR studies are critical:
- Replace the 5-butyl group with shorter alkyl chains (e.g., methyl, ethyl) to enhance solubility while monitoring logP changes (HPLC-derived retention times) .
- Substitute the phenyl group with electron-withdrawing groups (e.g., -NO₂) to assess effects on redox potential (cyclic voltammetry) .
- Molecular dynamics (MD) simulations predict conformational flexibility and aggregation tendencies .
Advanced Question: What analytical techniques resolve ambiguities in crystallographic data for this compound?
Answer:
Combine:
- Single-crystal X-ray diffraction (SC-XRD) to determine absolute configuration, but address poor crystal growth via solvent vapor diffusion (e.g., DMF/ethyl acetate) .
- PXRD paired with Rietveld refinement to validate phase purity if crystals are microcrystalline .
- Solid-state NMR (¹³C CP-MAS) to cross-verify hydrogen-bonding networks and polymorphic forms .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
